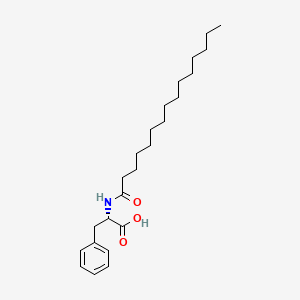![molecular formula C11H11NO2 B14259439 2-[(Benzyloxy)methyl]-1,3-oxazole CAS No. 344435-42-3](/img/structure/B14259439.png)
2-[(Benzyloxy)methyl]-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzyloxy)methyl]-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a benzyloxy methyl group. Oxazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzyloxy)methyl]-1,3-oxazole typically involves the formation of the oxazole ring followed by the introduction of the benzyloxy methyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminophenol with an aldehyde can form the oxazole ring, which is then alkylated with benzyl chloride to introduce the benzyloxy group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(Benzyloxy)methyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form dihydro-oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Benzyloxy aldehydes or carboxylic acids.
Reduction: Dihydro-oxazole derivatives.
Substitution: Halogenated or nitro-substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Benzyloxy)methyl]-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[(Benzyloxy)methyl]-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
2-[(Benzyloxy)methyl]-1,3-thiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-[(Benzyloxy)methyl]-1,3-oxazoline: Similar structure but with a saturated ring.
2-[(Benzyloxy)methyl]-1,3-isoxazole: Similar structure but with a different arrangement of atoms in the ring.
Uniqueness: 2-[(Benzyloxy)methyl]-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxy group and the oxazole ring allows for versatile chemical modifications and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
344435-42-3 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2-(phenylmethoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C11H11NO2/c1-2-4-10(5-3-1)8-13-9-11-12-6-7-14-11/h1-7H,8-9H2 |
InChI-Schlüssel |
LWDRJUJFIGPAGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2=NC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)

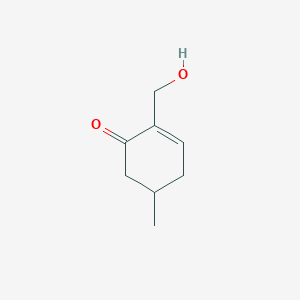
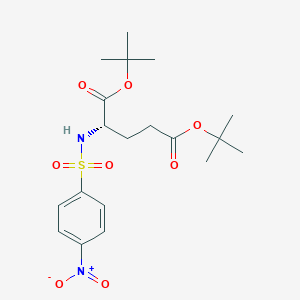
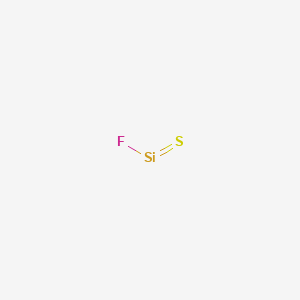

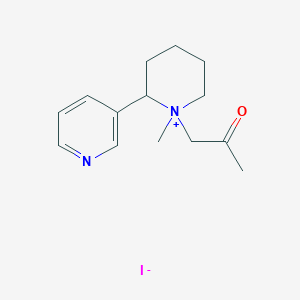
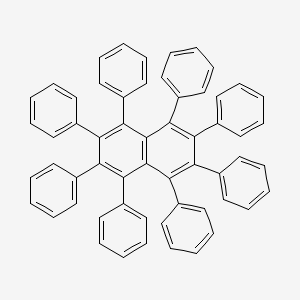
![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
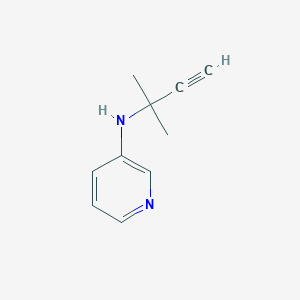
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
